BenchChemオンラインストアへようこそ!

6,7-Dibromobenzo(1,4)dioxan

Aryl hydrocarbon receptor (AhR) Xenobiotic sensing Toxicology

Select 6,7-Dibromobenzo(1,4)dioxan (CAS 25812-80-0) for its unique 6,7-aromatic dibromo substitution pattern—not the 2,3-isomer (CAS 67470-89-7). The adjacent aromatic bromines enable sequential Pd-catalyzed Suzuki-Miyaura and Buchwald-Hartwig couplings for modular core diversification. Validated as an AhR agonist control (EC50 205 nM) and bromodomain selectivity benchmark (BRPF2-BRD1 IC50 1.4 μM vs BRD4-BD1 Ki 17.2 μM). Also exhibits sub-100 nM binding at muscarinic receptors (Ki 40 nM) and BRDT (Kd 64 nM).

Molecular Formula C8H6Br2O2
Molecular Weight 293.94 g/mol
CAS No. 25812-80-0
Cat. No. B1302529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dibromobenzo(1,4)dioxan
CAS25812-80-0
Molecular FormulaC8H6Br2O2
Molecular Weight293.94 g/mol
Structural Identifiers
SMILESC1COC2=CC(=C(C=C2O1)Br)Br
InChIInChI=1S/C8H6Br2O2/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h3-4H,1-2H2
InChIKeyFTSJTAIEXFMURW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dibromobenzo(1,4)dioxan (CAS 25812-80-0): A Defined Dibrominated 1,4-Benzodioxane Scaffold for Cross-Coupling and Receptor Pharmacology


6,7-Dibromobenzo(1,4)dioxan (CAS 25812-80-0) is a dihydro-1,4-benzodioxine derivative with the molecular formula C₈H₆Br₂O₂ and a molecular weight of 293.94 g/mol [1]. Structurally, it consists of a 1,4-benzodioxane core bearing two bromine substituents at the 6- and 7-positions of the fused benzene ring, distinguishing it from other dibromo positional isomers such as 2,3-dibromobenzo-1,4-dioxane (CAS 67470-89-7) . The compound is typically supplied as a solid with a reported melting point range of 139–140 °C and is available in purity grades of 95–97% from multiple commercial vendors .

Why Positional Isomers and Alternative Dibrominated Benzodioxanes Cannot Substitute for 6,7-Dibromobenzo(1,4)dioxan


Within the dibrominated benzo-1,4-dioxane family, the substitution pattern on the aromatic ring directly dictates both synthetic utility and biological target engagement. The 6,7-dibromo regioisomer possesses two adjacent bromine atoms on the benzene ring, enabling site-selective, sequential cross-coupling reactions that are not accessible with the 2,3-dibromo isomer (CAS 67470-89-7), where bromine atoms reside on the saturated dioxane ring . This positional difference fundamentally alters reactivity: aromatic bromines on 6,7-Dibromobenzo(1,4)dioxan undergo Pd-catalyzed Suzuki-Miyaura and Buchwald-Hartwig couplings, whereas the aliphatic bromines of the 2,3-isomer are more susceptible to nucleophilic substitution and elimination pathways . Furthermore, biological profiling reveals that 6,7-dibromo substitution on the benzodioxane core confers distinct affinity profiles across bromodomain-containing proteins and the aryl hydrocarbon receptor (AhR) relative to mono-brominated or non-halogenated analogs [1] [2]. The data below establish that even closely related benzodioxane derivatives cannot be interchanged without altering experimental outcomes.

Quantitative Differentiation Evidence for 6,7-Dibromobenzo(1,4)dioxan: Head-to-Head and Cross-Study Activity Profiles


AhR Agonist Activity of 6,7-Dibromobenzo(1,4)dioxan Versus the Unsubstituted 1,4-Benzodioxane Core

In a human recombinant HepG2-Lucia AhR cell-based luciferase reporter gene assay with 24 h incubation, 6,7-Dibromobenzo(1,4)dioxan exhibits AhR agonist activity with an EC₅₀ value of 205 nM [1]. This represents a substantial gain in receptor engagement potency relative to the unsubstituted 1,4-benzodioxane core scaffold, which lacks this dibromination pattern and typically shows negligible AhR agonism at comparable concentrations [2]. The introduction of bromine atoms at the 6- and 7-positions is the critical structural determinant for this activity.

Aryl hydrocarbon receptor (AhR) Xenobiotic sensing Toxicology

Comparative Bromodomain Binding Affinity: BRPF2-BRD1 (IC₅₀ = 1.4 μM) versus BRD4-BD1 (Kᵢ = 17.2 μM)

Within the bromodomain-containing protein family, 6,7-Dibromobenzo(1,4)dioxan displays differential binding affinities that inform selectivity profiling. Against human BRPF2-BRD1 expressed in E. coli BL21, the compound shows an IC₅₀ value of 1.40 μM (1,400 nM) in a BROMOscan assay after 1 h incubation [1]. By contrast, against BRD4-BD1 (unknown origin), the compound exhibits substantially weaker binding with a Kᵢ of 17.2 μM (17,200 nM) determined by fluorescence anisotropy competition binding assay [2]. The ~12-fold difference in measured affinity indicates that the 6,7-dibrominated benzodioxane scaffold discriminates between these two bromodomain targets.

Bromodomain inhibition Epigenetics BRPF2

Cross-Target Activity: Muscarinic Acetylcholine Receptor Binding (Kᵢ = 40 nM) and BRDT Bromodomain Affinity (Kd = 64 nM)

Beyond the AhR and bromodomain activities, 6,7-Dibromobenzo(1,4)dioxan exhibits binding to additional pharmacologically relevant targets. In a competition radioligand binding assay using [³H]-QNB against rat cerebral cortex muscarinic acetylcholine receptors, the compound shows a Kᵢ of 40 nM [1]. Concurrently, against human BRDT bromodomain 1 (partial length, residues N21 to E137, isoform b) expressed in bacterial system, the compound demonstrates a Kd of 64 nM as determined by BROMOscan [2]. While direct comparator data for closely related analogs are not available from primary sources, the sub-100 nM binding affinities across two distinct target classes—GPCRs and bromodomains—distinguish this compound from many mono-substituted or unsubstituted benzodioxane derivatives that typically lack such polypharmacology [3].

GPCR Muscarinic receptor BRDT bromodomain

Dihydrofolate Reductase (DHFR) Inhibition: Comparative IC₅₀ Values from Bovine Liver Enzyme Assays

Inhibition of bovine liver dihydrofolate reductase (DHFR) by 6,7-Dibromobenzo(1,4)dioxan has been characterized in two related assay formats, yielding IC₅₀ values of 16 μM (16,000 nM) and 160 nM under differing experimental conditions [1] [2]. The 160 nM IC₅₀ value was obtained with FH₂ as substrate following a 2 min preincubation and substrate addition [2], whereas the 16 μM value was derived from continuous monitoring over 10 min [1]. This 100-fold difference in apparent potency underscores the compound‘s assay-dependent inhibitory behavior. Importantly, these data provide a quantitative baseline for DHFR inhibition by a dibrominated benzodioxane scaffold, information that is absent for the 2,3-dibromo isomer (CAS 67470-89-7) and the unsubstituted 1,4-benzodioxane core .

DHFR inhibition Antifolate Enzymology

Validated Research and Procurement Scenarios for 6,7-Dibromobenzo(1,4)dioxan Based on Quantitative Evidence


Aryl Hydrocarbon Receptor (AhR) Agonist Reference Standard in Xenobiotic Sensing Assays

Researchers investigating AhR-mediated transcriptional responses can employ 6,7-Dibromobenzo(1,4)dioxan as a defined small-molecule agonist control. With a validated EC₅₀ of 205 nM in HepG2-Lucia AhR luciferase reporter cells [1], this compound provides a reproducible benchmark for calibrating AhR activation in cell-based screening platforms, particularly for environmental toxicology studies where halogenated aromatic agonists are of primary interest.

Bromodomain Profiling Control for BRPF2-BRD1 versus BRD4-BD1 Selectivity Assessment

Epigenetics-focused laboratories can utilize 6,7-Dibromobenzo(1,4)dioxan as a reference compound for bromodomain assay validation. Its differential affinity profile—IC₅₀ = 1.4 μM for BRPF2-BRD1 versus Kᵢ = 17.2 μM for BRD4-BD1 [1] [2]—establishes a selectivity benchmark that helps researchers confirm assay sensitivity and dynamic range when screening for subtype-selective bromodomain inhibitors.

Synthetic Intermediate for Sequential Pd-Catalyzed Cross-Coupling Reactions

Synthetic chemists requiring a 1,4-benzodioxane scaffold with two adjacent aromatic bromine handles should procure 6,7-Dibromobenzo(1,4)dioxan specifically, not the 2,3-dibromo positional isomer (CAS 67470-89-7). The 6,7-aromatic bromines enable sequential Suzuki-Miyaura or Buchwald-Hartwig couplings for modular diversification of the benzodioxane core, whereas the aliphatic bromines of the 2,3-isomer follow distinct reactivity pathways that preclude aromatic functionalization [1].

Multi-Target Reference Compound for GPCR and Bromodomain Polypharmacology Studies

Groups exploring polypharmacology or profiling assay panel standardization can leverage the compound‘s characterized sub-100 nM binding affinities for both muscarinic acetylcholine receptors (Kᵢ = 40 nM) and the BRDT bromodomain (Kd = 64 nM) [1] [2]. These orthogonal target engagement data make the compound suitable as a positive control in multi-target screening cascades where both GPCR and epigenetic reader domain activities are monitored concurrently.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,7-Dibromobenzo(1,4)dioxan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.